molecular formula C9H6Cl3NO4 B11947140 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid CAS No. 6340-88-1

2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid

Cat. No.: B11947140
CAS No.: 6340-88-1
M. Wt: 298.5 g/mol
InChI Key: WDFPMNCBZGAGMA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a trichloroacetyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The trichloroacetyl group can be reduced to a trichloromethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the trichloroacetyl group may produce a trichloromethyl derivative.

Scientific Research Applications

2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target molecules, while the trichloroacetyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

6340-88-1

Molecular Formula

C9H6Cl3NO4

Molecular Weight

298.5 g/mol

IUPAC Name

2-hydroxy-4-[(2,2,2-trichloroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H6Cl3NO4/c10-9(11,12)8(17)13-4-1-2-5(7(15)16)6(14)3-4/h1-3,14H,(H,13,17)(H,15,16)

InChI Key

WDFPMNCBZGAGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(Cl)(Cl)Cl)O)C(=O)O

Origin of Product

United States

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